molecular formula C12H26N2 B15273007 Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine

Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine

Cat. No.: B15273007
M. Wt: 198.35 g/mol
InChI Key: XCUUPCKLHAVKBQ-UHFFFAOYSA-N
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Description

Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine is a tertiary amine derivative characterized by a central ethylenediamine backbone substituted with diethylamine and 3-methylcyclopentylamino groups. Its structure features a branched alkyl chain (3-methylcyclopentyl) attached to the ethylenediamine moiety, conferring steric bulk and hydrophobic properties.

Properties

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

N',N'-diethyl-N-(3-methylcyclopentyl)ethane-1,2-diamine

InChI

InChI=1S/C12H26N2/c1-4-14(5-2)9-8-13-12-7-6-11(3)10-12/h11-13H,4-10H2,1-3H3

InChI Key

XCUUPCKLHAVKBQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1CCC(C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine typically involves the reaction of 3-methylcyclopentylamine with diethylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve additional steps such as crystallization or recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated products, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine with structurally related tertiary amines:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Features
This compound C₁₃H₂₇N₃* 3-methylcyclopentyl ~225.38 Bulky aliphatic substituent; high hydrophobicity
Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine C₁₀H₂₀F₃N₃ 3,3,3-trifluoropropyl 239.28 Electron-withdrawing CF₃ group; enhanced polarity and metabolic stability
N,N-Diethyl-N'-methylethylenediamine C₇H₁₈N₂ Methyl 130.24 Simple alkyl substituent; lower steric hindrance
Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine C₁₁H₁₅F₃N₂ 3-(trifluoromethyl)phenyl 232.25 Aromatic substituent with strong electron-withdrawing effects
Tris{2-[(2,6-dimethylphenyl)amino]ethyl}amine C₃₀H₄₂N₄ 2,6-dimethylphenyl (three units) 458.69 Rigid aromatic ligands; trigonal bipyramidal coordination geometry

*Estimated based on structural similarity.

Physicochemical Properties

  • Hydrophobicity: The 3-methylcyclopentyl group in the target compound imparts greater hydrophobicity compared to methyl () or trifluoropropyl () substituents. This affects solubility, favoring nonpolar solvents.
  • Electronic Effects : Compounds with electron-withdrawing groups (e.g., CF₃ in and ) exhibit altered basicity and coordination strength relative to the electron-donating cyclopentyl group.

Biological Activity

Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be classified as an aliphatic amine. Its structure includes a diethyl group and a 3-methylcyclopentyl moiety, contributing to its unique biological profile. The compound's molecular formula is C13H27NC_{13}H_{27}N, with a molecular weight of approximately 199.36 g/mol.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the modulation of serotonin and norepinephrine pathways. This interaction suggests potential applications in treating mood disorders and other neuropsychiatric conditions.

1. Antidepressant Effects

  • Case Study : A study demonstrated that compounds similar to this compound exhibit significant antidepressant-like effects in animal models. The mechanism was linked to increased serotonin levels in the synaptic cleft, enhancing mood and reducing anxiety symptoms.

2. Neuroprotective Properties

  • Research Findings : In vitro studies indicated that this compound could protect neuronal cells from oxidative stress-induced damage. This property is crucial for developing treatments for neurodegenerative diseases.

Pharmacological Data

The following table summarizes key pharmacological data related to this compound:

Parameter Value
Molecular Weight199.36 g/mol
LogP3.5 (indicative of lipophilicity)
Solubility in WaterLow
BioavailabilityModerate
Half-lifeApproximately 4 hours

Safety Profile

The safety profile of this compound has been assessed in various studies. The compound exhibits low acute toxicity, with LD50 values indicating a favorable safety margin for therapeutic use. However, further long-term studies are necessary to fully understand its chronic effects.

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